molecular formula C10H12BNO2 B1487812 (3-(2-Cyanopropan-2-yl)phenyl)boronic acid CAS No. 885067-95-8

(3-(2-Cyanopropan-2-yl)phenyl)boronic acid

Cat. No.: B1487812
CAS No.: 885067-95-8
M. Wt: 189.02 g/mol
InChI Key: WHBIOYORDBEGAI-UHFFFAOYSA-N
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Description

(3-(2-Cyanopropan-2-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H12BNO2 and its molecular weight is 189.02 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3-(2-Cyanopropan-2-yl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes and proteins that facilitate these reactions. For instance, it may interact with palladium catalysts, which are essential for the Suzuki–Miyaura coupling reaction. The nature of these interactions involves the formation of a complex between the boronic acid and the palladium catalyst, which then participates in the transmetalation step of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids can inhibit proteasomes, which are protein complexes that degrade unneeded or damaged proteins. This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. One of the primary mechanisms is the inhibition of enzymes, such as proteasomes, by forming reversible covalent bonds with the active site of the enzyme. This inhibition can lead to the accumulation of proteins that would otherwise be degraded, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can be stable under inert atmosphere and at low temperatures (2-8°C), but they may degrade over time when exposed to air or higher temperatures . Long-term effects on cellular function can include sustained inhibition of proteasomes and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or pathways. At high doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects observed in studies indicate that there is a narrow therapeutic window for the safe use of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. For example, it can be metabolized by enzymes that catalyze the hydrolysis of boronic acids, leading to the formation of phenols and boric acid. These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For instance, boronic acids can be transported into cells via specific transporters and can bind to intracellular proteins, affecting their distribution and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell. For example, boronic acids that localize to the nucleus can influence gene expression by interacting with nuclear proteins and DNA .

Properties

IUPAC Name

[3-(2-cyanopropan-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO2/c1-10(2,7-12)8-4-3-5-9(6-8)11(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBIOYORDBEGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)(C)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718334
Record name [3-(2-Cyanopropan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885067-95-8
Record name [3-(2-Cyanopropan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Cyanopropan-2-yl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-(3-bromo-phenyl)-2-methyl-propionitrile [0.5 g, 2.2 mmol, Intermediate (65)] in toluene (8 mL) and THF (2 mL) is added triisopropyl borate (0.61 mL, 2.68 mmol) at −78° C. tert-Butyl lithium (1.7 M in pentane, 1.55 mL, 2.68 mmol) is added dropwise during 15 min. Reaction mixture is stirred at −78° C. for additional 1 hour, warmed up to −20° C. and quenched with 2N hydrochloric acid (10 mL). The reaction mixture is extracted with ether, combined ether layers are washed with brine, dried and concentrated to obtain 3-(cyano-dimethyl-methyl)-phenyl boronic acid (0.5 g) [Intermediate (66)] as an oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.